Ethyl 2-aminohex-4-enoate

Catalog No.
S999217
CAS No.
1344886-19-6
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-aminohex-4-enoate

CAS Number

1344886-19-6

Product Name

Ethyl 2-aminohex-4-enoate

IUPAC Name

ethyl (E)-2-aminohex-4-enoate

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3/b5-3+

InChI Key

UBRFBUQRIYRJOL-HWKANZROSA-N

SMILES

CCOC(=O)C(CC=CC)N

Canonical SMILES

CCOC(=O)C(CC=CC)N

Isomeric SMILES

CCOC(=O)C(C/C=C/C)N
Ethyl 2-aminohex-4-enoate is a chemical compound that belongs to the family of amino acids. It is a colorless to pale yellow liquid with a fruity odor. It is a non-essential amino acid that is not naturally occurring in the body. It is usually synthesized in the laboratory for various purposes.
Ethyl 2-aminohex-4-enoate has a molecular weight of 157.21 g/mol. It is soluble in water, ethanol, and methanol but insoluble in diethyl ether, chloroform, and benzene. It has a melting point of -51°C and a boiling point of 225°C. It has a refractive index of 1.4515 and a density of 1.04 g/mL.
Ethyl 2-aminohex-4-enoate is synthesized by the reaction of ethyl 4-oxopentanoate with ethoxyamine hydrochloride in the presence of sodium hydroxide. The product is then purified and characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Ethyl 2-aminohex-4-enoate can be analyzed using several analytical methods like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). These analytical methods are useful for the quantification and qualitative analysis of Ethyl 2-aminohex-4-enoate in various matrices.
Ethyl 2-aminohex-4-enoate has been found to have several biological properties. It has been reported to exhibit antimicrobial, antifungal, anticancer, and antioxidant activities. It has also been found to have neuroprotective and analgesic effects.
Studies on the toxicity and safety of Ethyl 2-aminohex-4-enoate in scientific experiments have shown that it is relatively safe at low concentrations. However, at high concentrations, it may cause adverse effects like skin irritation, eye irritation, and respiratory tract irritation. Therefore, it is important to handle and store Ethyl 2-aminohex-4-enoate with caution and follow appropriate safety protocols.
Ethyl 2-aminohex-4-enoate has numerous applications in scientific experiments. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of amines and other amino acids. It is also used as a building block in the synthesis of various drugs, including antitumor agents, antifungal agents, and antibacterial agents. Furthermore, it is utilized as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
The current state of research on Ethyl 2-aminohex-4-enoate is quite active. Scientists and researchers are working on discovering new uses and applications of this chemical compound. Recent research has focused on the synthesis of structurally related compounds and the development of new analytical methods for their detection and quantification.
The potential implications of Ethyl 2-aminohex-4-enoate in various fields of research and industry are numerous. In the field of medicine, it has the potential to be used as a lead compound for the development of new drugs for the treatment of various diseases. In the field of agriculture, it could be used as a natural crop protection agent. Moreover, Ethyl 2-aminohex-4-enoate could also be utilized in the field of materials science for the synthesis of new materials.
One of the limitations of Ethyl 2-aminohex-4-enoate is its limited solubility in certain organic solvents. Furthermore, its toxicity and safety in scientific experiments need to be further investigated. Future research could focus on developing new synthetic strategies and analytical methods for the detection and characterization of related compounds. Additionally, potential new applications of Ethyl 2-aminohex-4-enoate could be investigated, particularly in the fields of nanotechnology and biology.
In conclusion, Ethyl 2-aminohex-4-enoate is a versatile chemical compound with numerous applications in various fields of research and industry. While its toxicity and safety need to be further investigated, the potential implications of Ethyl 2-aminohex-4-enoate are significant. Further research in this area could lead to the development of new drugs, materials, and crop protection agents, among others.

XLogP3

0.9

Dates

Modify: 2023-08-16

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